N-myristoyl-RKRTLRRL

PKC Inhibition Peptide Myristoylation Structure-Activity Relationship

Acquire N-myristoyl-RKRTLRRL, a uniquely N-myristoylated PKC pseudosubstrate inhibitor. The myristoyl moiety is essential for both cell permeability and inhibitory activity. Non-myristoylated RKRTLRRL is inactive. Exhibits distinct potency (IC50 5μM) versus other inhibitors. Ideal for live-cell assays and MDR reversal studies. Essential for dissecting PKC catalytic domain mechanisms.

Molecular Formula C60H119N21O10
Molecular Weight 1294.7 g/mol
CAS No. 136082-43-4
Cat. No. B238646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-myristoyl-RKRTLRRL
CAS136082-43-4
SynonymsN-myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu
N-myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine
N-myristoyl-RKRTLRRL
Molecular FormulaC60H119N21O10
Molecular Weight1294.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O
InChIInChI=1S/C60H119N21O10/c1-7-8-9-10-11-12-13-14-15-16-17-20-31-70-41(26-21-32-71-57(62)63)49(83)75-42(25-18-19-30-61)50(84)77-45(29-24-35-74-60(68)69)53(87)81-48(40(6)82)55(89)79-46(36-38(2)3)54(88)78-43(27-22-33-72-58(64)65)51(85)76-44(28-23-34-73-59(66)67)52(86)80-47(56(90)91)37-39(4)5/h38-48,70,82H,7-37,61H2,1-6H3,(H,75,83)(H,76,85)(H,77,84)(H,78,88)(H,79,89)(H,80,86)(H,81,87)(H,90,91)(H4,62,63,71)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)/t40-,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1
InChIKeyQXGGOUCMVQMNGK-SCNIHQMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine: Core Chemical Identity and Procurement Specifications


N-myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine (CAS 136082-43-4), commonly abbreviated as N-myristoyl-RKRTLRRL or Myr-RKRTLRRL, is a synthetic N-myristoylated octapeptide that functions as a substrate-competitive, cell-permeable inhibitor of Protein Kinase C (PKC) [1]. This compound is a myristoylated derivative of the peptide sequence Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu (RKRTLRRL), a recognized PKC substrate motif [2]. The addition of the N-terminal myristoyl group is a critical structural feature that imparts the molecule with its ability to cross intact cell membranes and transforms a non-inhibitory substrate into a potent inhibitor of PKC activity [3].

Why Generic Substitution of N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine with Unmyristoylated or Alternative PKC Pseudosubstrates Fails


Generic substitution of N-myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine with other PKC inhibitors is not scientifically valid due to its unique, structure-dependent mechanism of action. The non-myristoylated RKRTLRRL peptide sequence possesses no inhibitory activity against PKC, highlighting that the myristoyl moiety is not merely an accessory for cell delivery but is absolutely required to confer inhibitory function [1]. Furthermore, the specific sequence and myristoylation confer a distinct inhibitory profile, such as a 5 µM IC50 against Ca2+/phosphatidylserine-dependent histone phosphorylation, which differs from the potency and selectivity of other pseudosubstrate inhibitors like PKC 19-36 (0.18 µM) or myristoylated PKC 20-28 (8 µM) [2]. This compound also exhibits functional activities, such as the partial reversal of multidrug resistance, that are not inherently shared by other PKC pseudosubstrates [3].

Quantitative Differentiation of N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine Against Closest Analogs


Myristoylation-Dependent Inhibitory Activity: A Gain-of-Function Differentiation

The unmyristoylated RKRTLRRL peptide sequence possesses no inhibitory activity against the histone kinase activity of PKC or its catalytic fragment [1]. Myristoylation of this sequence transforms it into a potent inhibitor. This demonstrates that the myristoyl group is not merely a cell-penetration tag but is an essential functional group for acquiring inhibitory activity, a property that distinguishes it from unmodified peptide sequences [1][2].

PKC Inhibition Peptide Myristoylation Structure-Activity Relationship

Differential Inhibitory Potency in Phosphorylation Assays: A Cross-Analog Potency Comparison

N-myristoyl-RKRTLRRL inhibits Ca2+- and phosphatidylserine (PS)-dependent histone phosphorylation with an IC50 of 5 µM [1]. This potency is distinct from other common PKC pseudosubstrate inhibitors. For example, the myristoylated PKC 20-28 inhibitor has a reported IC50 of 8 µM for inhibiting TPA activation of MARCKS phosphorylation , while the non-myristoylated PKC 19-36 inhibitor has a reported IC50 of 0.18 µM [2]. This places N-myristoyl-RKRTLRRL's potency in a specific intermediate range, offering a different window of inhibition compared to these common alternatives.

PKC Assay IC50 Peptide Inhibitor Potency

Unique Efficacy Against the PKC Catalytic Fragment: Differentiation from Unmodified Substrates

N-myristoyl-RKRTLRRL inhibits histone phosphorylation catalyzed by the isolated catalytic fragment of PKC with an IC50 of 80 µM [1]. This is a unique property because neither myristic acid alone nor the non-myristoylated RKRTLRRL peptide showed any inhibitory activity against the catalytic fragment at concentrations up to 200 µM [1]. This provides direct evidence that the combined myristoylated peptide structure is required to interact with and inhibit the PKC catalytic domain in the absence of the regulatory domain.

PKC Catalytic Domain Mechanism of Action Substrate-Competitive Inhibition

Functional Outcome: Partial Reversal of Multidrug Resistance in Cancer Models

N-myristoyl-RKRTLRRL has been shown to partially reverse Adriamycin resistance in a murine fibrosarcoma cell line (UV-2237M-ADRR) [1]. This is a specific functional outcome linked to this compound. While other PKC inhibitors may also modulate drug resistance, this provides a validated cellular context for its application that extends beyond simple kinase inhibition, highlighting its potential as a chemosensitizing agent.

Multidrug Resistance Adriamycin Cancer Research Chemosensitization

Evidence-Backed Research and Application Scenarios for N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine


Investigating PKC's Role in Multidrug Resistance (MDR) and Chemosensitization

This compound is uniquely suited for studies investigating the role of PKC in multidrug resistance (MDR) and the development of chemosensitization strategies. Its demonstrated ability to partially reverse Adriamycin resistance in a fibrosarcoma model [1] provides a validated functional context for its use in MDR research. This application leverages the compound's cell-permeable PKC inhibitory activity to probe the signaling pathways contributing to drug efflux and resistance mechanisms.

Mechanistic Studies of PKC Catalytic Domain Inhibition

N-myristoyl-RKRTLRRL is a critical tool for biochemical studies focused on the PKC catalytic domain. Its ability to inhibit the isolated catalytic fragment of PKC (IC50 = 80 µM) is a specific property not shared by its non-myristoylated counterpart or myristic acid alone [2]. This makes it the compound of choice for researchers using simplified, cell-free assay systems to dissect the mechanisms of PKC inhibition at the level of the catalytic core, without interference from the regulatory domain.

Cell-Permeable PKC Inhibition in Intact Cell Assays

This compound serves as a validated, cell-permeable inhibitor of PKC in studies requiring the modulation of intracellular PKC activity. The N-myristoyl group confers the ability to cross intact cell membranes, a prerequisite for studying PKC function in live cells [3]. It is an ideal tool for experiments designed to elucidate the role of PKC in various cellular processes such as signal transduction, proliferation, or apoptosis, where extracellular application of the peptide is required to achieve intracellular inhibition.

Comparative Studies of PKC Pseudosubstrate Inhibitor Selectivity and Potency

Given its distinct potency profile (IC50 = 5 µM for Ca2+/PS-dependent histone phosphorylation) compared to other common PKC pseudosubstrates like PKC 19-36 (0.18 µM) and Myr-PKC 20-28 (8 µM), this compound is essential for studies aiming to compare the functional outcomes of different levels of PKC inhibition or to dissect isoform-specific roles [4][5]. Using N-myristoyl-RKRTLRRL in parallel with these other inhibitors allows for a more nuanced understanding of PKC signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-myristoyl-RKRTLRRL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.